5-(Allyloxy)-2-bromobenzaldehyde
Description
BenchChem offers high-quality 5-(Allyloxy)-2-bromobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Allyloxy)-2-bromobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
2-bromo-5-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H9BrO2/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h2-4,6-7H,1,5H2 |
InChI Key |
PIKQUFBEAHAJLP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Allyloxy)-2-bromobenzaldehyde: Synthesis, Properties, and Applications
Introduction
In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. 5-(Allyloxy)-2-bromobenzaldehyde is a trifunctional aromatic compound that serves as a highly versatile intermediate for researchers in organic synthesis and drug discovery. Its structure incorporates three distinct and synthetically valuable functional groups: a reactive aldehyde, an aryl bromide suitable for cross-coupling reactions, and an allyloxy ether that offers unique avenues for further transformation. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, and key applications, offering field-proven insights for its effective utilization in the laboratory.
Molecular Structure and Physicochemical Properties
The structural arrangement of 5-(Allyloxy)-2-bromobenzaldehyde, with the bromine atom ortho to the aldehyde and the allyloxy group para to it, dictates its chemical behavior and synthetic utility. The electron-withdrawing nature of the aldehyde and bromine groups influences the reactivity of the aromatic ring, while the ortho-bromo substituent provides a handle for palladium-catalyzed transformations.
Chemical Structure:
Physicochemical Data Summary:
The following table summarizes the key properties of 5-(Allyloxy)-2-bromobenzaldehyde and its direct precursor. While extensive experimental data for the title compound is not broadly published, these values are based on established chemical principles and data from closely related analogues.
| Property | Value | Source/Method |
| Chemical Name | 5-(Allyloxy)-2-bromobenzaldehyde | - |
| Molecular Formula | C₁₀H₉BrO₂ | Calculated |
| Molecular Weight | 241.08 g/mol | Calculated[1] |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy to isomers[1] |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, DMF); slightly soluble in water.[1] | Analogy to isomers |
| Precursor | 2-Bromo-5-hydroxybenzaldehyde | - |
| Precursor CAS No. | 2973-80-0 | [2][3] |
| Precursor Mol. Wt. | 201.02 g/mol | [3][4] |
Synthesis and Purification
The most reliable and widely adopted method for the preparation of 5-(Allyloxy)-2-bromobenzaldehyde is the Williamson ether synthesis. This classical reaction provides a high-yielding and straightforward pathway from the commercially available phenolic precursor, 2-Bromo-5-hydroxybenzaldehyde.
Causality of Experimental Design: The Williamson ether synthesis is predicated on the deprotonation of a weakly acidic phenol by a suitable base to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide—in this case, allyl bromide—via an Sₙ2 reaction.
-
Choice of Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being so aggressive as to promote side reactions with the aldehyde or allyl bromide. Its insolubility in many organic solvents necessitates the use of a polar aprotic solvent like DMF or acetone to facilitate the reaction.
-
Choice of Solvent (Anhydrous DMF): Dimethylformamide is an excellent polar aprotic solvent that readily dissolves the organic reactants and facilitates the Sₙ2 reaction. Using an anhydrous grade is critical, as water can compete with the phenoxide as a nucleophile and hydrolyze the allyl bromide.
-
Work-up and Purification: The reaction is quenched with an aqueous solution to dissolve the inorganic byproducts (KBr and excess K₂CO₃). Extraction into an organic solvent like ethyl acetate isolates the desired product. Column chromatography is the definitive method for purification, effectively separating the nonpolar product from any remaining polar starting material or minor impurities.
Caption: Synthesis and purification workflow for 5-(Allyloxy)-2-bromobenzaldehyde.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Bromo-5-hydroxybenzaldehyde (1.0 eq)
-
Allyl bromide (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxybenzaldehyde (1.0 eq).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the stirred solution. Allow the suspension to stir at room temperature for 15-20 minutes to facilitate phenoxide formation.
-
Slowly add allyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 5-(Allyloxy)-2-bromobenzaldehyde.
Spectroscopic Characterization (Expected Data)
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following data are predicted based on the known effects of the substituents on a benzaldehyde scaffold.
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (-CHO): A singlet is expected around δ 10.3 ppm. This downfield shift is characteristic of aldehyde protons.[6]
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-7.8 ppm).
-
H-6 (ortho to aldehyde, meta to allyloxy): A doublet.
-
H-4 (ortho to allyloxy, meta to aldehyde): A doublet of doublets.
-
H-3 (ortho to Br and aldehyde): A doublet.
-
-
Allyl Group Protons:
-
-O-CH₂-: A doublet around δ 4.6 ppm.
-
-CH=CH₂: A multiplet around δ 6.0 ppm.
-
-CH=CH₂: Two doublets of doublets around δ 5.3-5.5 ppm.[6]
-
-
-
¹³C NMR (Carbon-13 NMR):
-
IR (Infrared) Spectroscopy:
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.
-
Reactivity and Synthetic Applications
The power of 5-(Allyloxy)-2-bromobenzaldehyde as a synthetic intermediate lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective transformations.
A. Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Site
The C(sp²)-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, pivotal for accessing novel chemical space in drug discovery.
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating biaryl structures.[7][8] By coupling 5-(Allyloxy)-2-bromobenzaldehyde with various aryl- or vinylboronic acids, complex molecular scaffolds can be assembled with high efficiency and functional group tolerance.[7][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction: The Heck reaction enables the vinylation of the aryl bromide, providing access to stilbene and cinnamate derivatives.[10][11] This is achieved by reacting the substrate with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds with high trans selectivity.[10]
Sources
- 1. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 3. 2-Bromo-5-hydroxybenzaldehyde, CAS 2973-80-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Phase Behavior and Purification of 5-(Allyloxy)-2-bromobenzaldehyde
This guide details the physicochemical behavior, synthesis-dependent phase states, and handling protocols for 5-(Allyloxy)-2-bromobenzaldehyde .
Executive Summary: The Solid vs. Oil Duality
5-(Allyloxy)-2-bromobenzaldehyde (CAS: Analogous to 85604-06-4 series) exhibits a phase duality common to alkoxy-substituted benzaldehydes. While thermodynamically stable as a crystalline solid (typically low-melting), it is frequently isolated as a viscous oil .
This "oiling out" phenomenon is rarely random; it is a deterministic result of synthetic impurities and supercooling. Understanding this duality is critical for drug development, as the physical state dictates stability, oxidation rates, and handling precision.
Physicochemical Profile
| Property | Solid State (Target) | Oil State (Common Crude) |
| Appearance | Pale yellow to off-white needles/powder | Viscous yellow to amber liquid |
| Purity | High (>98%) | Variable (often contains solvent/reactants) |
| Stability | High (Resistance to auto-oxidation) | Lower (High surface area promotes oxidation to acid) |
| Melting Point | Est. 45–60 °C (Low-melting solid) | Liquid at RT (Depressed by impurities) |
| Primary Impurities | Trace water | Allyl bromide, residual solvent, oxidation byproducts |
Synthesis & Phase Determination
The physical state of the final product is largely determined during the workup of the Williamson Ether Synthesis . The precursor, 2-bromo-5-hydroxybenzaldehyde , is a high-melting solid due to intermolecular hydrogen bonding. Replacing the hydroxyl proton with an allyl group disrupts this network, significantly lowering the melting point and increasing lipophilicity.
Reaction Pathway
The synthesis involves the alkylation of the phenolic hydroxyl group with allyl bromide under basic conditions.[1]
Figure 1: Synthetic workflow transforming the hydroxy precursor into the allyloxy target. The critical control point for phase state is the final purification step.
Mechanisms of Oil Formation
If your product remains an oil, it is likely due to Melting Point Depression caused by one of three specific impurities. Even 1-2% contamination can prevent crystallization of low-melting solids.
Impurity Impact Analysis
-
Residual Allyl Bromide: The most common culprit. It acts as a solvent, keeping the aldehyde in a liquid phase.
-
Residual Reaction Solvent (DMF/Acetone): DMF is particularly difficult to remove completely via rotary evaporation and will solvate the product.
-
Auto-oxidation Products: The aldehyde group can oxidize to the corresponding benzoic acid (5-(allyloxy)-2-bromobenzoic acid). This impurity disrupts the crystal lattice, forcing the mixture into an amorphous oil state.
Figure 2: Factors contributing to the formation of the oil phase. Elimination of these impurities is required to induce solidification.
Experimental Protocols: Converting Oil to Solid
To ensure stability and accurate dosing in drug development, the solid form is required.
Protocol A: High-Vacuum Solvent Removal (The "Hard" Dry)
Use this if the oil is chemically pure (>95% by NMR) but contains volatile solvents.
-
Transfer the oil to a round-bottom flask (fill max 30% volume to prevent bumping).
-
Connect to a high-vacuum manifold (< 1 mbar).
-
Immerse the flask in a water bath at 40 °C .
-
Maintain vacuum for 4–6 hours .
-
Cooling: Remove the heat but keep under vacuum. As the flask cools to RT, the oil should spontaneously nucleate and solidify into a crust.
Protocol B: Seed-Induced Crystallization
Use this if the oil is stubborn or supercooled.
-
Dissolve the crude oil in a minimum amount of warm Hexane/Ethyl Acetate (9:1) .
-
Allow the solution to cool slowly to room temperature.
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.
-
If available, add a "seed crystal" from a previous pure batch.
-
Cool to -20 °C overnight. Filtration should yield the solid.
Stability & Storage Recommendations
The physical state dictates the storage strategy.
-
Solid State:
-
Storage: Amber glass vial, tightly sealed.
-
Temperature: 2–8 °C (Refrigerated).
-
Shelf Life: >2 years if kept dry.
-
-
Oil State:
-
Risk: High surface area allows rapid oxidation of the aldehyde to carboxylic acid.
-
Mitigation: Must be stored under Inert Atmosphere (Argon/Nitrogen) .
-
Temperature: -20 °C (Freezer) to slow oxidation kinetics.
-
Analytical Characterization (Self-Validation)
Before using the material in downstream synthesis, validate the phase purity.
-
1H NMR (CDCl3):
-
Aldehyde Proton: Singlet at ~10.3 ppm.[2]
-
Allyl Group: Multiplet at 5.9–6.1 ppm (CH), Doublet at 4.6 ppm (OCH2), Multiplet at 5.3–5.5 ppm (terminal CH2).
-
Check for Oil Cause: Look for Allyl Bromide signals (distinct from product allyl) or DMF (singlets at 2.89, 2.96, 8.02 ppm).
-
-
TLC (Thin Layer Chromatography):
-
Eluent: Hexane:EtOAc (8:2).
-
The aldehyde will be UV active. Impurities (like the acid) will often streak or stay at the baseline.
-
References
-
Synthesis of 2-bromo-5-hydroxybenzaldehyde (Precursor)
-
ChemicalBook. "2-BROMO-5-HYDROXYBENZALDEHYDE synthesis." Accessed Feb 25, 2026.[3]
-
-
General Synthesis of Allyloxy Benzaldehydes
-
Physical Properties of Analogous Compounds
-
Fisher Scientific. "Safety Data Sheet: o-(Allyloxy)benzaldehyde." Accessed Feb 25, 2026.[3]
-
-
Handling of Benzaldehyde Derivatives
Sources
Solubility of 5-(Allyloxy)-2-bromobenzaldehyde in Organic Solvents
Executive Summary
5-(Allyloxy)-2-bromobenzaldehyde is a bifunctional aromatic intermediate characterized by an electrophilic aldehyde, a lipophilic aryl bromide, and an allyloxy ether moiety. Its solubility profile is governed by the competition between the polar carbonyl group and the hydrophobic bromobenzene/allyl ether scaffold.
This guide provides a technical analysis of its solubility thermodynamics, solvent selection for synthesis and purification, and critical stability considerations. Based on structural analogs (e.g., 5-benzyloxy-2-bromobenzaldehyde and 2-allyloxy-5-bromobenzaldehyde), this compound exhibits high solubility in polar aprotic and chlorinated solvents, moderate solubility in esters and alcohols, and negligible solubility in water.
Physicochemical Profile & Solubility Landscape
Structural Determinants of Solubility
The molecule (C₁₀H₉BrO₂) possesses three distinct regions affecting solvation:
-
Aldehyde (-CHO): Acts as a hydrogen bond acceptor (HBA) and dipole, promoting solubility in polar aprotic solvents (DMSO, DMF) and moderate interaction with protic solvents.
-
Aryl Bromide (Ar-Br): Increases lipophilicity (LogP ~2.8–3.2 estimated) and density, driving solubility in halogenated solvents (DCM, Chloroform).
-
Allyl Ether (-O-CH₂-CH=CH₂): Adds flexible lipophilic bulk, enhancing solubility in ethers and esters while reducing water miscibility.
Solubility Data Table (Empirical & Predicted)
Data extrapolated from structural analogs (CAS 85604-06-4, CAS 40359-62-4).
| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction | Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dipole-Dipole, Dispersion | Extraction, Transport |
| Chlorinated | Chloroform (CHCl₃) | High (>100 mg/mL) | Dipole-Dipole | NMR analysis, Reaction |
| Polar Aprotic | DMF / DMSO | High (>200 mg/mL) | Dipole-Dipole | Nucleophilic Substitution (Synthesis) |
| Polar Aprotic | Acetone | High | Dipole-Dipole | General solvating |
| Esters | Ethyl Acetate (EtOAc) | High | Van der Waals, H-bonding | Extraction, Chromatography |
| Ethers | THF / Diethyl Ether | Moderate-High | Van der Waals | Grignard/Lithiation reactions |
| Alcohols | Ethanol / Methanol | Moderate (Temp. dependent) | H-Bonding (Solute as Acceptor) | Recrystallization (often w/ water) |
| Hydrocarbons | Hexane / Pentane | Low (<10 mg/mL) | Dispersion | Anti-solvent for precipitation |
| Aqueous | Water | Insoluble | Hydrophobic Effect | Impurity removal (Workup) |
Experimental Protocols
Solubility Determination Workflow
For precise quantitative analysis in drug development formulations, use the following saturation shake-flask method.
Figure 1: Step-wise decision tree for rapid semi-quantitative solubility assessment.
Purification via Recrystallization
If the compound is solid (melting point typically 40–60°C for similar analogs), recrystallization is superior to chromatography.
Solvent System: Ethanol/Water or EtOAc/Hexane.
-
Dissolution: Dissolve crude 5-(allyloxy)-2-bromobenzaldehyde in the minimum amount of boiling Ethanol (or EtOAc).
-
Filtration: Hot filter if insoluble particulates (salts) are present.
-
Nucleation: Remove from heat. Add warm Water (or Hexane) dropwise until persistent turbidity is observed.
-
Crystallization: Add one drop of good solvent to clear turbidity. Allow to cool slowly to room temperature, then 4°C.
-
Isolation: Filter crystals and wash with cold anti-solvent (Hexane or 10% EtOH/Water).
Synthetic Applications & Solvent Compatibility[1][2]
Reaction Solvent Selection
The choice of solvent dictates reaction success, particularly preventing side reactions like Claisen rearrangement or acetalization.
| Reaction Type | Recommended Solvent | Rationale |
| Williamson Ether Synthesis | DMF or Acetonitrile | High solubility of phenoxide salts; promotes S_N2 mechanism. |
| Suzuki Coupling | Toluene/Water or Dioxane | Biphasic systems solubilize the aryl bromide while dissolving inorganic bases. |
| Reductive Amination | DCM or DCE | Solubilizes both aldehyde and amine; compatible with reducing agents (STAB). |
| Lithium-Halogen Exchange | Anhydrous THF | Essential for stabilizing the aryl-lithium intermediate at -78°C. |
Critical Stability Warning: Claisen Rearrangement
Risk: Heating allyl aryl ethers >150°C can induce a [3,3]-sigmatropic rearrangement (Claisen Rearrangement), migrating the allyl group to the ortho position (C6 or C4). Prevention:
-
Avoid high-boiling solvents like DMSO or NMP if reaction temps exceed 120°C.
-
Use lower-boiling solvents (Acetonitrile, Toluene) to cap thermal exposure.
Figure 2: Solvent selection logic to avoid common degradation pathways.
References
-
BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from
-
ChemicalBook. (2025).[4] 5-Benzyloxy-2-bromobenzaldehyde (CAS 85604-06-4) Properties and Synthesis. Retrieved from
-
PubChem. (2025).[4][5][6] Compound Summary: 5-(Benzyloxy)-2-bromobenzaldehyde.[5][6][7] National Library of Medicine. Retrieved from
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-(Allyloxy)-5-bromobenzaldehyde. Retrieved from
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- 4. 5-(Acetyloxy)-2-bromobenzaldehyde [drugs.ncats.io]
- 5. 5-(Benzyloxy)-2-bromobenzaldehyde | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(Benzyloxy)-2-bromobenzaldehyde | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-BENZYLOXY-2-BROMOBENZALDEHYDE | 85604-06-4 [chemicalbook.com]
2-bromo-5-hydroxybenzaldehyde allylation reaction pathway
An In-depth Technical Guide to the Allylation of 2-Bromo-5-hydroxybenzaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the O-allylation of 2-bromo-5-hydroxybenzaldehyde, a critical transformation for synthesizing valuable intermediates in pharmaceutical and fine chemical development.[1][2] We will explore the predominant reaction pathway, the Williamson ether synthesis, offering a detailed mechanistic explanation, a step-by-step experimental protocol, and insights into process optimization. Alternative catalytic methods will also be discussed to provide a broader context for synthetic strategy. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for implementing this synthesis.
Introduction: The Significance of 2-Bromo-5-(allyloxy)benzaldehyde
2-Bromo-5-hydroxybenzaldehyde is a substituted aromatic aldehyde whose structural features make it a versatile precursor in organic synthesis.[3] The molecule contains three key functional groups: an aldehyde, a hydroxyl group, and a bromine atom. This specific arrangement allows for a wide range of chemical modifications.[3] The allylation of the phenolic hydroxyl group to form 2-bromo-5-(allyloxy)benzaldehyde is a crucial initial step in the synthesis of more complex molecules, including inhibitors of phosphodiesterase 4 (PDE4) and Bcl-XL, which are relevant in anti-inflammatory and cancer research.[1][2] The resulting allyl ether can undergo further reactions, such as the Claisen rearrangement, to introduce functionality at different positions on the aromatic ring.[4][5]
Primary Reaction Pathway: The Williamson Ether Synthesis
The most common and reliable method for the O-allylation of phenols is the Williamson ether synthesis.[6] This reaction, developed in the 19th century, remains a cornerstone of organic chemistry for its broad scope and simplicity in preparing both symmetrical and asymmetrical ethers.[6]
Mechanism of Action
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] It involves two primary steps:
-
Deprotonation: The phenolic proton of 2-bromo-5-hydroxybenzaldehyde is acidic and is removed by a suitable base. This creates a highly nucleophilic phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions.[8]
-
Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide). This occurs in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (the halide), leading to the formation of the C-O ether bond and the displacement of the halide ion.[6][7]
For a successful SN2 reaction, the alkylating agent must be sterically unhindered.[7] Allyl halides are primary halides, making them ideal substrates for this reaction, minimizing the risk of the competing E2 elimination side reaction.[7][8]
Caption: The SN2 mechanism for the allylation of 2-bromo-5-hydroxybenzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of substituted phenols.[8][9] It is designed to be a self-validating system, where reaction progress can be monitored and completion can be clearly determined.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Role |
| 2-Bromo-5-hydroxybenzaldehyde | 201.02 | Starting Material |
| Allyl Bromide | 120.98 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | Base |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | Solvent |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent |
| Deionized Water | 18.02 | Wash |
| Brine (Saturated NaCl solution) | - | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-bromo-5-(allyloxy)benzaldehyde.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-hydroxybenzaldehyde (1.0 eq.). Add anhydrous N,N-dimethylformamide (DMF) to create a solution (approx. 0.2-0.5 M).
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq.). Stir the suspension vigorously for 10-15 minutes at room temperature to facilitate the formation of the phenoxide.
-
Alkylation: Add allyl bromide (1.2-1.5 eq.) to the stirring suspension dropwise over 5 minutes.[9]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is typically complete within 1.5 to 4 hours, indicated by the consumption of the starting material.[9]
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).[9] Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure 2-bromo-5-(allyloxy)benzaldehyde.[9] The pure product is typically a crystalline solid, light yellow to off-white in color.[10]
Causality, Optimization, and Troubleshooting
| Parameter | Recommended Choice | Rationale & Field Insights |
| Base | K₂CO₃, Cs₂CO₃ | Potassium carbonate is a mild, inexpensive, and effective base for deprotonating phenols without causing significant side reactions.[9] Cesium carbonate can accelerate the reaction rate due to the higher solubility of the cesium phenoxide. Stronger bases like sodium hydride (NaH) are generally unnecessary and can increase the risk of side reactions.[8] |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation (K⁺) but not the phenoxide anion, leaving the nucleophile highly reactive.[8] This accelerates the SN2 reaction rate. |
| Temperature | Room Temperature to 50°C | The reaction is often efficient at room temperature.[9] Gentle heating (to 50-60°C) can be applied if the reaction is slow, but higher temperatures may increase the likelihood of C-allylation or other side reactions.[8] |
| Troubleshooting | Low Yield: Ensure complete deprotonation by using anhydrous reagents and allowing sufficient stirring time after base addition. Consider a slightly stronger base or higher temperature. Side Products: The primary side reaction is C-allylation. This is generally disfavored under these conditions but can occur.[8][11] Ensuring the phenoxide is fully formed before adding the allyl halide can minimize this. |
Alternative Catalytic Pathways: The Tsuji-Trost Reaction
While the Williamson synthesis is robust, transition metal-catalyzed methods offer alternative pathways. The Tsuji-Trost reaction is a powerful palladium-catalyzed allylation of nucleophiles.[12] In this approach, a Pd(0) catalyst reacts with an allylic compound (like allyl acetate or allyl carbonate) to form a π-allyl palladium complex.[12] The phenol can then act as a nucleophile, attacking this complex to form the allyl ether.[12][13]
This method can sometimes be performed under milder or even base-free conditions, offering advantages in substrate scope and functional group tolerance.[14] However, it requires a catalyst, specific ligands, and different allylating agents, adding complexity compared to the classical Williamson approach.[13]
Conclusion
The O-allylation of 2-bromo-5-hydroxybenzaldehyde is a fundamental synthetic transformation efficiently achieved through the Williamson ether synthesis. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired product, 2-bromo-5-(allyloxy)benzaldehyde, can be reliably obtained. Understanding the underlying SN2 mechanism is key to troubleshooting and optimizing the reaction for specific laboratory or industrial applications. While advanced catalytic methods exist, the simplicity and effectiveness of the Williamson synthesis make it the authoritative and preferred pathway for this particular conversion.
References
- Scholarly Publications Leiden University. (2025, September 14). Catalytic allylation of phenols : chloride-free route towards epoxy resins.
- Organic Chemistry Frontiers (RSC Publishing). Pd-catalysed flow Tsuji–Trost allylation of phenols: continuous-flow, extraction-free synthesis of esmolol via allylation, epoxidation, and aminolysis.
- Organic Chemistry Portal. Tsuji-Trost Reaction.
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.
- ACS Publications - ACS.org. (2016, December 9). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates | The Journal of Organic Chemistry.
- ResearchGate. The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement.
- ResearchGate. Reactivity insights from the allylation of substituted phenols with 2-allyloxy-1-methylpyridinium triflate | Request PDF.
- ACS Publications. (2009, December 1). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement | Journal of Chemical Education.
- Benchchem. A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
- Wikipedia. (2021, October 23). Williamson ether synthesis.
- ChemicalBook. (2026, January 13). 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0.
- Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- ChemicalBook. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ExportersIndia.com. 2-(Allyloxy)-5-bromobenzaldehyde 95%.
- Heliozgroup. (2026, February 17). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- lifechem pharma. 2-bromo-5-hydroxy Benzaldehyde.
Sources
- 1. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-(Allyloxy)-5-bromobenzaldehyde 95% Supplier in Mumbai, 2-(Allyloxy)-5-bromobenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tsuji-Trost Reaction [organic-chemistry.org]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 14. Pd-catalysed flow Tsuji–Trost allylation of phenols: continuous-flow, extraction-free synthesis of esmolol via allylation, epoxidation, and aminolysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Assessment: Stability Profile of 5-(Allyloxy)-2-bromobenzaldehyde
Executive Summary
5-(Allyloxy)-2-bromobenzaldehyde is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of heterocyclic pharmaceuticals and Schiff base ligands. Its stability profile is defined by the interplay between the electron-withdrawing bromine atom at the ortho position and the electron-donating allyloxy group at the meta position (relative to the aldehyde).
Under ambient conditions, the compound exhibits moderate instability , primarily driven by the auto-oxidation of the formyl group (-CHO) to the corresponding carboxylic acid. While the allyl ether moiety is robust at room temperature, it introduces a latent risk of Claisen rearrangement under high-thermal stress. This guide details the mechanistic degradation pathways, validated handling protocols, and storage requirements to maintain compound integrity (>98% purity).
Chemical Identity & Physicochemical Baseline[1][2][3]
Understanding the structural constraints is the first step in stability management. The 2-bromo substituent provides steric bulk that forces the aldehyde group partially out of planarity with the aromatic ring, potentially modulating its reactivity compared to unsubstituted benzaldehyde.
| Property | Specification / Description |
| Chemical Name | 5-(Allyloxy)-2-bromobenzaldehyde |
| Molecular Formula | |
| Molecular Weight | 241.08 g/mol |
| Structural Features | C1: Formyl (-CHO)C2: Bromo (-Br)C5: Allyloxy ( |
| Physical State | Typically a low-melting solid or viscous oil (Analogous to 2-allyloxy isomer, MP 46-50°C) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water. |
| Precursor | 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0) |
Mechanistic Stability Analysis
Oxidative Instability (Primary Failure Mode)
The most immediate threat to stability is the radical-chain auto-oxidation of the aldehyde.
-
Mechanism: The formyl hydrogen atom is abstracted by atmospheric oxygen (radical initiator), forming an acyl radical. This radical reacts with
to form a peroxy acid, which then oxidizes another molecule of aldehyde to the carboxylic acid. -
Substituent Effect: The 5-allyloxy group is an Electron Donating Group (EDG) by resonance, increasing the electron density of the ring. While this stabilizes the aromatic system, it can make the aldehyde more susceptible to electrophilic attacks. However, the 2-bromo group (Electron Withdrawing, EWG) exerts an inductive effect that slightly deactivates the ring, offering a minor protective effect against oxidation compared to 3-alkoxybenzaldehydes.
-
Degradation Product: 5-(Allyloxy)-2-bromobenzoic acid (Solid precipitate).
Thermal Stability & Claisen Rearrangement
The allyl aryl ether motif is susceptible to [3,3]-sigmatropic rearrangement (Claisen Rearrangement) .
-
Condition: Typically requires temperatures
. -
Pathway: Migration of the allyl group to the ortho positions (C4 or C6), followed by tautomerization to restore aromaticity.
-
Ambient Risk: Negligible at room temperature (
), but significant during distillation or high-temperature drying.
Photostability
-
Debromination: Aryl bromides are sensitive to UV light (
). Prolonged exposure can lead to homolytic cleavage of the C-Br bond, generating aryl radicals that abstract hydrogen from solvents or the allyl chain. -
Isomerization: The allyl alkene is generally stable but can undergo radical cross-linking if the C-Br bond photolyzes.
Visualization: Degradation Pathways
The following diagram maps the kinetic risks associated with environmental exposure.
Caption: Figure 1.[1] Degradation pathways categorized by risk level under ambient conditions. Oxidation is the dominant pathway.
Experimental Validation Protocols
To ensure data integrity in your applications, use these self-validating protocols.
Purity Assessment (HPLC Method)
Standardize purity tracking using Reverse-Phase HPLC. The acid impurity will elute earlier than the aldehyde due to increased polarity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: UV @ 254 nm (Aromatic) and 280 nm (Aldehyde/Phenol).
-
Success Criteria: Main peak >98%. Acid impurity (RRT ~0.8) <0.5%.[2]
Synthesis & Purification (Context for Stability)
If synthesizing de novo to ensure freshness:
-
Reagents: 2-Bromo-5-hydroxybenzaldehyde (1.0 eq), Allyl Bromide (1.2 eq),
(1.5 eq) in DMF. -
Procedure: Stir at RT for 4 hours.
-
Critical Stability Step:
Storage & Handling Best Practices
Adhering to a strict "Cold-Chain, Inert-Gas" protocol is mandatory for long-term stability (>6 months).
Storage Decision Tree
Caption: Figure 2. Storage logic based on physical state.[1] Oils require stricter temperature control to slow diffusion-limited oxidation.
Summary of Recommendations
-
Atmosphere: Flush headspace with Argon or Nitrogen after every use.
-
Container: Amber glass vials with Teflon-lined caps (prevents leaching and UV exposure).
-
Temperature:
-
Short-term (<1 month):
(Refrigerator). -
Long-term (>1 month):
(Freezer).
-
-
Handling: Allow refrigerated containers to equilibrate to room temperature before opening. This prevents moisture condensation, which can accelerate hydrolysis or hydrate formation.
References
-
Precursor Synthesis & Properties
-
Analogous Stability Data (2-Allyloxy Isomer)
-
Physical Properties of 2-(Allyloxy)-5-bromobenzaldehyde: BLD Pharm. (2025). .
-
-
General Reactivity of Allyl Ethers & Benzaldehydes
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-(Acetyloxy)-2-bromobenzaldehyde [drugs.ncats.io]
- 6. 5-BENZYLOXY-2-BROMOBENZALDEHYDE | 85604-06-4 [chemicalbook.com]
- 7. 2-Bromo-5-hydroxybenzaldehyde, CAS 2973-80-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Protocol for synthesis of 5-(Allyloxy)-2-bromobenzaldehyde from 2-bromo-5-hydroxybenzaldehyde
Executive Summary
This application note details the robust synthesis of 5-(Allyloxy)-2-bromobenzaldehyde from 2-bromo-5-hydroxybenzaldehyde via a Williamson ether synthesis. This intermediate is a critical scaffold in the development of benzofuran-based therapeutics and functionalized aryl ethers.
Unlike generic protocols, this guide addresses specific challenges associated with the ortho-bromo meta-aldehyde substitution pattern, offering a validated method using Potassium Carbonate (
Chemical Strategy & Mechanism[1][2][3][4][5][6][7]
Reaction Scheme
The transformation proceeds via the nucleophilic attack of the phenoxide ion (generated in situ) on the electrophilic carbon of allyl bromide.
Reaction:
Mechanistic Insight ( Pathway)
The reaction follows a classic bimolecular nucleophilic substitution (
-
Deprotonation: The mild base
deprotonates the phenolic hydroxyl group at C5. The acidity of this phenol ( ) is enhanced by the electron-withdrawing aldehyde and bromine groups, making sufficient compared to stronger bases like NaH. -
Nucleophilic Attack: The resulting phenoxide anion attacks the
-carbon of allyl bromide. -
Transition State: A pentacoordinate transition state forms where the C-O bond forms simultaneously with the C-Br bond breaking.
Mechanistic Visualization
Caption: Step-wise mechanistic pathway highlighting the transformation from phenol to aryl allyl ether.
Critical Material Attributes (CMA) & Safety
Reagent Quality
| Component | Grade | Critical Attribute | Reason |
| 2-Bromo-5-hydroxybenzaldehyde | >97% | Purity | Impurities (e.g., debrominated phenol) co-elute with product. |
| Allyl Bromide | >98% | Colorless | Yellowing indicates decomposition (HBr formation). Distill if degraded. |
| Potassium Carbonate | Anhydrous | Particle Size | Must be finely ground/powdered to maximize surface area for deprotonation. |
| DMF | Anhydrous | Water Content | Water <0.05% prevents hydrolysis of allyl bromide. |
Safety Protocol (Allyl Bromide)
-
Hazard: Allyl bromide is a potent lachrymator , highly toxic, and flammable.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Neutralization: Quench excess allyl bromide with aqueous ammonia or sodium thiosulfate before disposal.
Experimental Protocol
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Mmol |
| 2-Bromo-5-hydroxybenzaldehyde | 201.02 | 1.0 | 2.01 g | 10.0 |
| Allyl Bromide | 120.98 | 1.2 | 1.45 g (1.04 mL) | 12.0 |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | 20.0 |
| DMF | - | - | 20 mL | - |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar. Cool under nitrogen flow.
-
Solvation: Charge the RBF with 2-bromo-5-hydroxybenzaldehyde (2.01 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Deprotonation: Add powdered anhydrous
(2.76 g, 20 mmol) in one portion.-
Note: The suspension may turn yellow/orange, indicating phenoxide formation.
-
Optimization: Stir this suspension for 15 minutes at Room Temperature (RT) before adding the electrophile to ensure deprotonation.
-
-
Addition: Add Allyl Bromide (1.04 mL, 12 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Heat the mixture to 60°C using an oil bath. Stir vigorously for 4–6 hours .
Phase 2: Monitoring (PAT)
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The product (
) will be less polar than the starting phenol ( ). -
Endpoint: Disappearance of the starting material spot.[4]
Phase 3: Workup & Isolation
-
Quench: Cool the reaction to RT. Pour the mixture into Ice-Water (100 mL) while stirring.
-
Observation: The product often precipitates as a solid or oil.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with:
-
Water (2 x 50 mL) – Critical to remove DMF.
-
Brine (1 x 50 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotary Evaporator, 40°C bath).
Phase 4: Purification
-
Crude State: Usually a pale yellow oil or low-melting solid.
-
Method: If purity <95% by NMR, purify via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Gradient: 0%
10% EtOAc in Hexanes.
-
Workflow Diagram
Caption: Operational workflow from reaction setup to final isolation.
Characterization & Expected Data
NMR Validation
The following signals confirm the structure of 5-(Allyloxy)-2-bromobenzaldehyde :
-
NMR (400 MHz,
):- 10.32 (s, 1H, CHO ) – Characteristic aldehyde singlet.
-
7.53 (d,
Hz, 1H, Ar-H ortho to Br) – Deshielded by Br. -
7.41 (d,
Hz, 1H, Ar-H ortho to CHO) – Meta coupling visible. -
7.10 (dd,
Hz, 1H, Ar-H meta to Br). - 6.05 (ddt, 1H, -CH= ) – Allylic methine.
- 5.42 (dq, 1H, =CH2 trans).
- 5.31 (dq, 1H, =CH2 cis).
- 4.58 (dt, 2H, -OCH2- ) – Doublet of triplets.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Starting Material Remains | Allyl bromide hydrolysis | Use fresh anhydrous DMF; ensure Allyl Bromide quality. |
| New Spot at | C-Alkylation (Claisen) | Reduce temperature to RT; ensure O-alkylation is favored by using polar aprotic solvent (DMF). |
| DMF in Product | Poor workup | Increase number of water washes during extraction (DMF partitions into water). |
References
-
Williamson, A. W. (1850).[1][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[3]
-
BenchChem. (2025).[4] "Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde via Williamson Ether Synthesis." (Accessed Feb 2026). Note: Protocol adapted from analogous 3-bromo isomer.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (2025).[7][8] "5-(Benzyloxy)-2-bromobenzaldehyde Compound Summary." . (Structural verification data).
-
Apollo Scientific. (2022). "Allyl Bromide Safety Data Sheet." . (Safety and Handling).
Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for your chemicals before experimentation.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 5-(Acetyloxy)-2-bromobenzaldehyde [drugs.ncats.io]
- 8. 5-(Benzyloxy)-2-bromobenzaldehyde | C14H11BrO2 | CID 10870024 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective Claisen Rearrangement of 5-(Allyloxy)-2-bromobenzaldehyde
Executive Summary
This application note details the thermal [3,3]-sigmatropic rearrangement of 5-(allyloxy)-2-bromobenzaldehyde to yield substituted phenols. This transformation is a critical gateway for synthesizing functionalized benzofurans, which are pharmacophores in various bioactive natural products (e.g., Galanthamine analogs) and anti-inflammatory agents.
The protocol addresses the specific challenge of regioselectivity . In meta-substituted allyloxy benzaldehydes, the migration of the allyl group is heavily influenced by the electronic nature of the aldehyde substituent. Contrary to steric predictions, the electron-withdrawing formyl group often directs migration to the sterically crowded position between the substituents. This guide provides a validated method to control, execute, and verify this rearrangement.
Theoretical Framework & Mechanism
The Sigmatropic Shift
The Claisen rearrangement proceeds via a concerted, suprafacial [3,3]-sigmatropic shift. The reaction passes through a highly ordered chair-like transition state, ensuring the retention of double-bond geometry (though less relevant for simple allyl groups) and high stereospecificity.
Regioselectivity: The "Meta-Directing" Effect
For 5-(allyloxy)-2-bromobenzaldehyde, there are two potential migration sites ortho to the oxygen:
-
C4 Position: Less sterically hindered; flanked by a proton.
-
C6 Position: Sterically crowded; flanked by the aldehyde (CHO) group.
Expert Insight: While steric intuition favors C4, experimental data on meta-allyloxy aryl ketones and aldehydes suggests a strong electronic preference for the C6 position (the "crowded" isomer). This is attributed to bond fixation and the stabilization of the transition state by the electron-withdrawing carbonyl group adjacent to the migration site.
Mechanistic Pathway
The allyl group migrates to the ortho-carbon, forming a dienone intermediate. This intermediate rapidly undergoes enolization (tautomerization) to restore aromaticity, driven by the resonance energy of the benzene ring.
Figure 1: Mechanistic pathway highlighting the preference for C6 migration due to electronic directing effects of the aldehyde group.
Experimental Protocol
Materials & Equipment
-
Substrate: 5-(Allyloxy)-2-bromobenzaldehyde (>98% purity).
-
Solvent:
-Diethylaniline (Reagent Grade, bp 217°C). Note: Chosen for its high boiling point and ability to buffer trace acids. -
Inert Gas: Argon or Nitrogen balloon.
-
Apparatus: Heavy-walled pressure vial (for small scale) or round-bottom flask with reflux condenser (large scale).
-
Heating: Oil bath capable of maintaining 200°C ± 5°C.
Step-by-Step Methodology
Step 1: Reaction Setup[1]
-
Charge a dry reaction vessel with 5-(allyloxy)-2-bromobenzaldehyde (1.0 equiv).
-
Add
-diethylaniline (5.0 - 10.0 volumes relative to substrate mass).-
Why: Dilution prevents intermolecular side reactions; the amine acts as a weak base.
-
-
Purge the system with Argon for 10 minutes to remove oxygen.
-
Critical Control Point: Oxygen at high temperatures can cause oxidative polymerization of the phenol product (tar formation).
-
Step 2: Thermal Rearrangement
-
Immerse the vessel in a pre-heated oil bath at 200°C .
-
Stir vigorously. Reflux should be steady if using an open system.
-
Monitor: Check reaction progress by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours.
-
Expected Time: 4 to 8 hours.
-
Endpoint: Disappearance of the starting ether spot (
) and appearance of the more polar phenol spot ( ).
-
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 volumes).
-
Acid Wash: Wash the organic layer with 1M HCl (3 x 10 volumes).[2]
-
Purpose: This step is critical to quantitatively remove the
-diethylaniline solvent as its water-soluble hydrochloride salt.
-
-
Wash with Brine (1 x 10 volumes), dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Flash column chromatography on Silica Gel.
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Note: The phenolic product may streak; adding 1% acetic acid to the eluent can improve resolution.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked and to confirm regioselectivity (C6 vs C4), use
| Feature | C6-Allyl Product (Major) | C4-Allyl Product (Minor) |
| Structure | 6-allyl-2-bromo-5-hydroxybenzaldehyde | 4-allyl-2-bromo-5-hydroxybenzaldehyde |
| Remaining Protons | H3 and H4 | H3 and H6 |
| Relationship | Ortho to each other | Para to each other |
| Coupling Constant ( | ~8.0 - 9.0 Hz (Doublets) | ~0 - 1.0 Hz (Singlets) |
| Diagnostic Signal | Look for two doublets in the aromatic region. | Look for two singlets in the aromatic region. |
Workflow Diagram
Figure 2: Operational workflow from setup to quality control.[2][3]
Downstream Applications
The resulting 6-allyl-2-bromo-5-hydroxybenzaldehyde is a versatile scaffold.
-
Benzofuran Synthesis: Treatment with
or oxidative cyclization conditions yields substituted benzofurans. -
Galanthamine Analogs: The structural motif (bromo-hydroxy-benzaldehyde) allows for further ring closures to generate tetracyclic alkaloid cores.
References
-
Lucas, C. L., Lygo, B., Blake, A. J., Lewis, W., & Moody, C. J. (2011).[4] Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones. Chemistry – A European Journal. Retrieved from [Link]
-
Möller, W. T., et al. (2024).[3] Regioselectivity of the Claisen rearrangement of meta- and para-substituted allyl aryl ethers. ChemRxiv.[5] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Regioselectivity of the Claisen rearrangement in meta-allyloxy aryl ketones: an experimental and computational study, and application in the synthesis of (R)-(-)-pestalotheol D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Application Notes: Using 5-(Allyloxy)-2-bromobenzaldehyde as a Versatile Scaffold for Novel PDE4 Inhibitor Development
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging 5-(Allyloxy)-2-bromobenzaldehyde as a starting scaffold for the synthesis and evaluation of novel Phosphodiesterase 4 (PDE4) inhibitors. We present detailed protocols for scaffold elaboration via common synthetic transformations and subsequent biological characterization using a robust, high-throughput cellular assay. The causality behind experimental choices and potential areas for optimization are discussed to empower research teams in their drug discovery efforts against inflammatory diseases.
Introduction: PDE4 as a High-Value Therapeutic Target
Phosphodiesterase 4 (PDE4) is a critical enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By degrading cAMP, PDE4 plays a pivotal role in modulating a wide array of cellular responses. It is the predominant PDE isozyme expressed in most immune and inflammatory cells, including T cells, macrophages, neutrophils, and eosinophils.
Elevated PDE4 activity leads to lower intracellular cAMP levels, which in turn triggers a cascade of pro-inflammatory events, including the production of cytokines like TNF-α, and other inflammatory mediators. Consequently, inhibiting PDE4 raises intracellular cAMP levels, which activates anti-inflammatory pathways, making PDE4 a highly attractive therapeutic target for a range of inflammatory and autoimmune diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and psoriatic arthritis. Several PDE4 inhibitors, including roflumilast and apremilast, have been successfully developed and approved for clinical use, validating the therapeutic potential of this target.
The core challenge in PDE4 inhibitor development is achieving a balance between therapeutic efficacy and managing side effects like nausea and emesis, which often limit dosage. This has driven a continuous search for novel chemical scaffolds that can offer improved therapeutic windows, potentially through isoform selectivity (e.g., for PDE4B over PDE4D) or different binding kinetics.
The 5-(Allyloxy)-2-bromobenzaldehyde Scaffold: A Privileged Starting Point
The 5-(Allyloxy)-2-bromobenzaldehyde scaffold presents a strategic starting point for a PDE4 inhibitor discovery program. Its structure contains multiple functional handles that can be selectively modified to explore structure-activity relationships (SAR) and optimize pharmacological properties.
-
2-Bromo Position: An ideal handle for introducing diverse aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for exploration of the key hydrophobic pockets (Q1, Q2) within the PDE4 active site.
-
Aldehyde Group: Can be readily transformed into a variety of functional groups through reactions like reductive amination, Wittig reactions, or oxidation/reduction, providing a vector to interact with solvent-exposed regions or the conserved glutamine residue in the active site.
-
Allyloxy Group: Offers a site for modification to fine-tune solubility, metabolic stability, and interactions with the enzyme.
This application note will detail a plausible workflow from this scaffold to a primary biological evaluation.
Part 1: Synthetic Elaboration of the Scaffold
The following protocols describe two common and powerful methods to diversify the 5-(Allyloxy)-2-bromobenzaldehyde core. These are presented as examples to build a small, focused library for initial screening.
Protocol 1.1: Suzuki-Miyaura Cross-Coupling at the 2-Position
This protocol details the introduction of a 4-methoxyphenyl group, a common moiety in known PDE4 inhibitors, at the 2-bromo position.
Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile C-C bond-forming reaction with a broad tolerance for functional groups, making it ideal for medicinal chemistry applications. The addition of an aryl group at this position is a proven strategy for achieving potent PDE4 inhibition.
Materials:
-
5-(Allyloxy)-2-bromobenzaldehyde
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-(Allyloxy)-2-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.06 eq).
-
Add a 4:1 mixture of anhydrous Toluene:Dioxane to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90°C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Protocol 1.2: Reductive Amination of the Aldehyde
This protocol describes the conversion of the aldehyde functionality into a secondary amine using benzylamine as an example.
Rationale: Reductive amination is a reliable method for introducing nitrogen-containing groups. This allows for the exploration of hydrogen bonding interactions within the PDE4 active site and can significantly modulate the physicochemical properties of the compound, such as solubility and basicity.
Materials:
-
Product from Protocol 1.1 (or starting scaffold)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Dissolve the aldehyde starting material (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a DCM/methanol gradient) to yield the desired amine product.
Visualization of Synthetic Workflow
Caption: Synthetic diversification workflow from the core scaffold.
Part 2: Biological Evaluation - PDE4 Inhibition Assay
To assess the efficacy of the newly synthesized compounds, a robust and sensitive assay is required to measure the inhibition of PDE4 activity. A cell-based assay measuring intracellular cAMP levels is often preferred for primary screening as it provides data in a more physiologically relevant context than a purely biochemical assay.
The cAMP Signaling Pathway
PDE4 inhibitors exert their effect by preventing the breakdown of cAMP. This leads to an accumulation of intracellular cAMP, which activates Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in a suppressed inflammatory response.
Caption: Simplified cAMP signaling pathway and the role of PDE4.
Protocol 2.1: Cell-Based HTRF® cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) is a highly sensitive, no-wash immunoassay technology ideal for quantifying cAMP levels in cell lysates. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog (d2) for binding to a specific antibody labeled with a fluorescent donor (Europium cryptate). An increase in cellular cAMP leads to a decrease in the FRET signal.
Materials:
-
HEK293 cells (or other suitable cell line with endogenous PDE4 expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Forskolin (Adenylyl cyclase activator)
-
Roflumilast or Rolipram (Positive control inhibitor)
-
Synthesized test compounds
-
DMSO (vehicle)
-
HTRF® cAMP Assay Kit (containing cAMP-d2, anti-cAMP Cryptate, lysis buffer)
-
Low-volume 384-well white microplates
-
HTRF®-compatible plate reader
Step-by-Step Procedure:
-
Cell Plating: Seed HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitor (e.g., Roflumilast) in a suitable buffer containing a constant, low concentration of DMSO (final DMSO should be ≤0.5%).
-
Compound Addition & PDE4 Inhibition: Add 5 µL of the compound dilutions (or DMSO vehicle for controls) to the cells. Incubate for 30-60 minutes at room temperature. This step allows the inhibitors to enter the cells and inhibit PDE4.
-
Cell Stimulation: To induce cAMP production, add 5 µL of a forskolin solution (final concentration typically 1-10 µM). Incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Add 5 µL of the pre-mixed HTRF® detection reagents (cAMP-d2 and anti-cAMP Cryptate in lysis buffer) to all wells.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio and normalize the data.
Data Analysis and Interpretation
The HTRF ratio (665nm/620nm * 10,000) is inversely proportional to the intracellular cAMP concentration.
-
Plot the normalized HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value for each compound. The IC₅₀ represents the concentration of inhibitor required to achieve 50% of the maximal response.
Hypothetical Data Presentation:
The results of the primary screen can be summarized in a table to facilitate comparison and guide the next round of synthesis.
| Compound ID | Scaffold Modification | Amine Modification | IC₅₀ (nM) |
| SC-001 | 5-(Allyloxy)-2-bromo | (Aldehyde) | >10,000 |
| PD-001 | 2-(4-methoxyphenyl) | (Aldehyde) | 850 |
| PD-002 | 2-(4-methoxyphenyl) | Benzylamine | 95 |
| PD-003 | 2-(3-pyridyl) | Benzylamine | 120 |
| PD-004 | 2-(4-methoxyphenyl) | Cyclopropylamine | 215 |
| Roflumilast | (Control) | (Control) | 0.8 |
This hypothetical data suggests that derivatization at both the 2-position and the aldehyde is crucial for potency, providing a clear direction for further SAR studies.
Conclusion and Future Directions
The 5-(Allyloxy)-2-bromobenzaldehyde scaffold serves as an excellent starting point for the development of novel PDE4 inhibitors. Through well-established synthetic methodologies like Suzuki coupling and reductive amination, a diverse chemical library can be rapidly generated. The subsequent evaluation of these compounds using a sensitive and robust HTRF® cAMP assay allows for the efficient determination of structure-activity relationships.
Future work should focus on:
-
Exploring diverse substitutions at the 2-position and via the aldehyde handle to further improve potency.
-
Conducting PDE4 isoform selectivity profiling to identify compounds with a potentially improved side-effect profile.
-
Evaluating pharmacokinetic properties (ADME) of the most promising leads to assess their drug-like potential.
This integrated approach of targeted synthesis and robust biological screening provides a clear and effective pathway for advancing a PDE4 inhibitor drug discovery program.
References
- Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses.
- PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology.
- Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Chang Gung Medical Journal.
- A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design.
- Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.
- Phosphodiesterase 4 and its inhibitors in inflamm
- How to run a cAMP HTRF assay. Revvity.
- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
- (PDF) PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
- cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. Berthold Technologies.
- Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices.
- Discovery of Potent PDE4 Inhibitors with 3(2H)
- PDE4D2 Human Phosphodiesterase Enzym
- Figure 1. [Principles of the HTRF cAMP...]. NCBI Bookshelf.
- A Cell-based PDE4 Assay in 1536-well Plate form
- How to run a cAMP HTRF assay. YouTube.
- Discovery of Potent PDE4 Inhibitors with 3(2H)
- Advanced cAMP Technology (ACTOne) Assay on Phosphodiesterase (PDE). eENZYME.
- Optimization of a Tertiary Alcohol Series of Phosphodiesterase-4 (PDE4)
Topic: Schiff Base Formation Using 5-(Allyloxy)-2-bromobenzaldehyde and Anilines: Synthesis, Characterization, and Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis and characterization of novel Schiff bases derived from the condensation of 5-(Allyloxy)-2-bromobenzaldehyde with various substituted anilines. As a class of compounds, Schiff bases (or imines) are distinguished by the presence of a carbon-nitrogen double bond (azomethine group) and are pivotal in medicinal chemistry and material science due to their synthetic versatility and diverse biological activities.[1][2][3][4] The protocols herein are designed for reproducibility and scalability, offering detailed procedural steps, mechanistic insights, and in-depth characterization methodologies. We delve into the causality behind experimental choices, providing a framework for troubleshooting and optimization. This guide is intended to equip researchers with the necessary knowledge to synthesize these target molecules and explore their potential as therapeutic agents or advanced material precursors.
Introduction and Scientific Rationale
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone.[5][6][7] The resulting imine functional group is a critical pharmacophore that imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[4][8] The ability to tune the steric and electronic properties of the final compound by modifying the aldehyde and amine precursors makes them highly attractive targets in drug discovery and coordination chemistry.[2][9]
The selection of 5-(Allyloxy)-2-bromobenzaldehyde as the aldehyde precursor is strategic. It introduces three key functionalities into the Schiff base scaffold:
-
The Bromine Atom: A halogen substituent can enhance lipophilicity, potentially improving cell membrane permeability. It also serves as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular architectures.
-
The Allyloxy Group: The terminal double bond of the allyl group provides a site for further chemical modification, such as polymerization, metathesis, or addition reactions.
-
The Imine Moiety: The core C=N bond is not only crucial for biological activity but also acts as an excellent chelating site for metal ions, allowing for the formation of stable metal complexes with catalytic or therapeutic potential.[9]
This guide details the synthesis of a series of these compounds through reaction with various anilines, providing a robust platform for structure-activity relationship (SAR) studies.
The Chemistry: Reaction Mechanism
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[6][10] The process is typically catalyzed by a small amount of acid, which serves two primary functions.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine (or hemiaminal).[5][10]
-
Dehydration: The carbinolamine is then protonated by the acid catalyst at the oxygen atom, turning the hydroxyl group into a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond of the imine.[6][11]
The removal of water from the reaction mixture can drive the equilibrium towards the product side, increasing the yield.[5]
Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.
Detailed Experimental Protocols
Materials and Instrumentation
-
Reagents: 5-(Allyloxy)-2-bromobenzaldehyde (≥97%), Aniline (≥99%), substituted anilines (e.g., 4-methylaniline, 4-methoxyaniline, 4-chloroaniline) (≥98%), Absolute Ethanol, Glacial Acetic Acid, Ethyl Acetate, Hexane. All chemicals should be of analytical grade and used as received unless otherwise noted.[12]
-
Apparatus: 50 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, glass beakers, graduated cylinders, Büchner funnel and flask, vacuum filtration setup, rotary evaporator.
-
Analytical Instruments: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), melting point apparatus, FT-IR Spectrometer, ¹H and ¹³C NMR Spectrometer, Mass Spectrometer.
General Protocol for Schiff Base Synthesis
This protocol outlines a reliable method for synthesizing the target Schiff bases via conventional heating under reflux.[12][13]
Caption: Figure 2: Experimental Synthesis and Purification Workflow.
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve 5-(Allyloxy)-2-bromobenzaldehyde (e.g., 10 mmol, 1 eq.) in 20 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the aldehyde is fully dissolved.
-
To this solution, add the desired aniline derivative (10 mmol, 1 eq.) portion-wise.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.[14]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The consumption of starting materials and the formation of a new, less polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.[15]
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid.[15]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[12]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[16][17] Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Dry the purified crystals under vacuum to obtain the final product. Record the final mass, calculate the percentage yield, and determine the melting point.
Product Characterization and Data
The successful formation of the Schiff base is confirmed through a combination of physical and spectroscopic methods. The data presented below are representative examples for Schiff bases derived from 5-(Allyloxy)-2-bromobenzaldehyde and various anilines.
Physical Properties and Yields
| Entry | Aniline Derivative | Product Appearance | Melting Point (°C) | Yield (%) |
| 1 | Aniline | Yellow Crystalline Solid | 110-112 | ~85 |
| 2 | 4-Methylaniline | Pale Yellow Needles | 125-127 | ~88 |
| 3 | 4-Methoxyaniline | Bright Yellow Powder | 131-133 | ~90 |
| 4 | 4-Chloroaniline | Off-white Solid | 140-142 | ~86 |
Spectroscopic Data Interpretation
A. FT-IR Spectroscopy: The most definitive evidence of Schiff base formation in the IR spectrum is the appearance of the imine bond stretch and the disappearance of the starting material stretches.[18]
-
Disappearance of Aldehyde C=O stretch: The strong absorption band around 1680-1700 cm⁻¹ from the aldehyde will be absent in the product spectrum.
-
Disappearance of Amine N-H stretch: The characteristic primary amine stretch (often two bands for -NH₂) around 3300-3500 cm⁻¹ will be absent.[19][20]
-
Appearance of Imine C=N stretch: A new, strong absorption band will appear in the region of 1600-1635 cm⁻¹ , confirming the formation of the azomethine group.[12][21]
B. ¹H NMR Spectroscopy: ¹H NMR provides unambiguous structural confirmation.
-
Azomethine Proton (HC=N): A characteristic sharp singlet will appear in the downfield region of the spectrum, typically between δ 8.2 - 8.9 ppm .[12][22] Its exact position is influenced by the electronic nature of the substituent on the aniline ring.
-
Disappearance of Aldehyde Proton: The aldehyde proton signal, typically found around δ 9.8-10.0 ppm, will be absent.[23]
-
Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (δ 6.8-8.0 ppm), corresponding to the protons on both benzene rings.
-
Allyloxy Protons: The protons of the allyloxy group will be visible: -O-CH₂- (~δ 4.6 ppm, doublet), -CH=CH₂ (~δ 6.0 ppm, multiplet), and =CH₂ (~δ 5.3-5.4 ppm, two doublets).
C. ¹³C NMR Spectroscopy:
-
Imine Carbon (-C=N-): A distinct signal will appear around δ 158-165 ppm , which is characteristic of the imine carbon.[12][24]
-
Disappearance of Aldehyde Carbonyl: The signal for the aldehyde carbonyl carbon (typically > δ 190 ppm) will be absent.
D. Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
-
Molecular Ion Peak (M⁺): The spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the Schiff base.
-
Isotopic Pattern for Bromine: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2 ) of nearly equal intensity, separated by 2 m/z units.[25][26] This pattern is a definitive indicator of a monobrominated compound.
Applications and Future Directions
The Schiff bases synthesized via these protocols are valuable intermediates with significant potential across several scientific domains.
-
Medicinal Chemistry: These compounds are prime candidates for biological screening. The combination of the imine pharmacophore with halogen and ether linkages makes them promising for evaluation as antimicrobial, anticancer, and anti-inflammatory agents.[2][4][8] The library of derivatives allows for systematic exploration of structure-activity relationships.
-
Coordination Chemistry and Catalysis: The imine nitrogen and potentially the ether oxygen can act as donor atoms to coordinate with transition metal ions.[9][27] The resulting metal complexes can be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and C-C coupling reactions.[8][27][28]
-
Material Science: The presence of the reactive allyl group allows these Schiff bases to be used as monomers in polymerization reactions or to be grafted onto surfaces to create functional materials. Their conjugated structures also suggest potential applications in sensors, dyes, and nonlinear optical materials.[1][29]
Field-Proven Insights & Troubleshooting
-
Reaction Condition: While reflux in ethanol is robust, for less reactive anilines (e.g., those with strongly electron-withdrawing groups), increasing the reaction time or using a higher-boiling solvent like toluene with a Dean-Stark trap to remove water can improve yields.[5]
-
Purification: Recrystallization is the most effective method for purification.[15][16] If the product is difficult to crystallize or if unreacted aldehyde remains an impurity, column chromatography can be employed. It is often advisable to use neutral alumina instead of silica gel, as the acidic nature of silica can potentially hydrolyze the imine bond.[16]
-
Product Stability: Schiff bases are susceptible to hydrolysis, especially under acidic conditions.[16][30] Therefore, it is crucial to store the purified products in a dry environment, such as in a desiccator, to maintain their stability.
References
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Synthesis of Schiff Bases by Non-Conventional Methods - SciSpace. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]
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Mechanism of Schiff base (imine) Formation | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
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Chemistry Schiff Bases - Sathee NEET. (n.d.). Sathee NEET. Retrieved February 25, 2026, from [Link]
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How to purify Schiff base product? - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
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Schiff Bases: Structure, Reaction, Synthesis & Uses Explained - Vedantu. (n.d.). Vedantu. Retrieved February 25, 2026, from [Link]
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Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024, May 10). ACS Omega. Retrieved February 25, 2026, from [Link]
-
Different Schiff Bases—Structure, Importance and Classification - PMC. (n.d.). PMC. Retrieved February 25, 2026, from [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]
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Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed. (2019, October 11). PubMed. Retrieved February 25, 2026, from [Link]
-
General method for the synthesis of Schiff bases. - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Exploring the Versatility: Applications of Schiff Base Complexes in Catalysis, Medicine, and Material Science | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Ionic liquid mediated synthesis of Schiff bases under reflux condition - JOCPR. (n.d.). JOCPR. Retrieved February 25, 2026, from [Link]
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Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry - IJFMR. (2025, January 15). IJFMR. Retrieved February 25, 2026, from [Link]
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Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry - Jetir.Org. (n.d.). Jetir.Org. Retrieved February 25, 2026, from [Link]
-
Schiff Bases: Versatile Mediators of Medicinal and Multifunctional Advancements - SciSpace. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]
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Is there an effective way of purifying schiff bases? - ResearchGate. (2021, December 13). ResearchGate. Retrieved February 25, 2026, from [Link]
-
The Importance And Applications Of Schiff Bases | 17229 - OMICS International. (n.d.). OMICS International. Retrieved February 25, 2026, from [Link]
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Synthesis of Benzaldehyde and Aniline Schiff Bases - Chemistry Stack Exchange. (2017, December 25). Chemistry Stack Exchange. Retrieved February 25, 2026, from [Link]
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Synthesis and characterization of novel Schiff base ligands - International Journal of Chemical Studies. (2024, November 11). International Journal of Chemical Studies. Retrieved February 25, 2026, from [Link]
-
Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Publishing. (2025, July 4). RSC Publishing. Retrieved February 25, 2026, from [Link]
-
Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline - Der Pharma Chemica. (n.d.). Der Pharma Chemica. Retrieved February 25, 2026, from [Link]
-
Schiff Bases: Multipurpose Pharmacophores with Extensive Biological Applications | Journal of Basic & Applied Sciences - Set Publisher. (2018, January 5). Set Publisher. Retrieved February 25, 2026, from [Link]
-
Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline - HMU CPD. (n.d.). HMU CPD. Retrieved February 25, 2026, from [Link]
-
Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Catalyzed Schiff Base synthesis over Bifunctinalized Cobalt/Zinc-Incorporated Mesoporous Silica Nanoparticles under UV irradiation - Journal of Nanostructures. (n.d.). Journal of Nanostructures. Retrieved February 25, 2026, from [Link]
-
12.2% 177,000 195M TOP 1% 154 6,600 - SciSpace. (n.d.). SciSpace. Retrieved February 25, 2026, from [Link]
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Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Schiff Base Synthesis Experiment_0.docx - IONiC / VIPEr. (n.d.). IONiC / VIPEr. Retrieved February 25, 2026, from [Link]
-
The FT-IR of synthesized imine compounds | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.). Scribd. Retrieved February 25, 2026, from [Link]
-
Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (2019, November 21). YouTube. Retrieved February 25, 2026, from [Link]
-
The important 1 H NMR and 13 C NMR data of Schiff bases. - ResearchGate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel - CORE. (2019, December 31). CORE. Retrieved February 25, 2026, from [Link]
-
SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
-
Hybrid material by anchoring a ruthenium( ii ) imine complex to SiO 2 : preparation, characterization and DFT studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09282G. (2021, February 3). RSC Publishing. Retrieved February 25, 2026, from [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES - ResearchGate. (2018, June 29). ResearchGate. Retrieved February 25, 2026, from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM.com. Retrieved February 25, 2026, from [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved February 25, 2026, from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25). Lambda Solutions. Retrieved February 25, 2026, from [Link]
-
Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes - IJRSR. (n.d.). IJRSR. Retrieved February 25, 2026, from [Link]
-
SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY - krishikosh. (n.d.). krishikosh. Retrieved February 25, 2026, from [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization and DFT Analysis of Schiff Bases Derived from Benzalacetone and Benzalacetophenone with Alanine - E3S Web of Conferences. (n.d.). E3S Web of Conferences. Retrieved February 25, 2026, from [Link]
-
AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]
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Troubleshooting & Optimization
Optimizing yield of O-alkylation vs C-alkylation in benzaldehyde derivatives
Topic: Optimizing O-Alkylation vs. C-Alkylation Selectivity Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering a classic Ambident Nucleophile challenge. Phenolic benzaldehydes (e.g., 4-hydroxybenzaldehyde) possess a phenoxide anion where the negative charge is delocalized between the hard oxygen atom and the soft carbon atoms (ortho/para positions).
Because the aldehyde moiety is a strong Electron Withdrawing Group (EWG), it stabilizes the phenoxide through resonance, reducing the electron density on the oxygen. This increases the risk of C-alkylation (ring alkylation) or no reaction, particularly when using "soft" electrophiles (like allyl or benzyl halides) or protic solvents.
To maximize O-alkylation (ether formation), you must chemically engineer the environment to favor the Hard-Hard interaction (HSAB Theory) and expose the "naked" oxygen anion.
Module 1: Critical Parameter Optimization
The Solvent: The "Shielding" Effect
Q: Why does ethanol/methanol increase my C-alkylated impurities? A: Protic solvents (EtOH, MeOH, Water) form strong Hydrogen Bonds with the phenoxide oxygen.[1] This "shield" sterically hinders the electrophile from attacking the oxygen.[1]
-
Result: The electrophile is forced to attack the unshielded, "softer" carbon positions on the ring.
-
The Fix: Switch to Polar Aprotic Solvents . These solvate the metal cation (leaving the anion "naked") but do not H-bond to the oxygen.
| Solvent Class | Examples | Effect on Phenoxide | Major Product |
| Polar Aprotic | DMF, DMSO, NMP | Leaves | O-Alkylation (>95%) |
| Polar Protic | Ethanol, Methanol | H-bonds to | Mixed (High C-alkylation risk) |
| Non-Polar | Toluene, DCM | Poor solubility of salts; requires Phase Transfer Catalyst. | Slow / Mixed |
The Base & Cation: The "Cesium Effect"
Q: I am using
-
The Fix: Upgrade to Cesium Carbonate (
) .[2] -
Mechanism: The Cesium ion (
) is large and has a diffuse charge (soft cation). It forms a much looser ion pair with the phenoxide than or . This "loose association" effectively frees the phenoxide anion, dramatically increasing the rate and selectivity for O-alkylation.
The Electrophile: Hard vs. Soft
Q: Why do I get more C-alkylation with Allyl Bromide than Methyl Iodide? A: According to HSAB (Hard and Soft Acids and Bases) theory:
-
Methyl Iodide is a "Hard" electrophile. It prefers the "Hard" Oxygen.
-
Allyl/Benzyl Bromides have "Soft" character due to pi-system delocalization. They have a higher affinity for the "Soft" Carbon centers of the ring.
-
The Fix: When using soft electrophiles, you must use the
/DMF system to hyper-activate the Oxygen, overwhelming the soft-soft preference with kinetic dominance.
Module 2: Visualizing the Pathway
The following decision tree illustrates the mechanistic divergence based on your reaction conditions.
Figure 1: Mechanistic divergence of phenoxide alkylation based on solvent selection.
Module 3: Troubleshooting Guide
Scenario A: High levels of C-Alkylated Impurity
-
Diagnosis: The Oxygen is deactivated or shielded.
-
Immediate Action:
-
Switch solvent to DMF or NMP .
-
If using
, add 18-Crown-6 (10 mol%) to chelate the potassium and free the anion. -
Alternatively, switch base to
.
-
Scenario B: Aldehyde Degradation (New spots on TLC)
-
Diagnosis: Cannizzaro reaction or Oxidation.
-
Immediate Action:
-
Eliminate Hydroxide: Do not use NaOH/KOH. Use Carbonate bases only.
-
Exclude Air: Benzaldehydes oxidize to benzoic acids easily. Run the reaction under a strict Nitrogen or Argon balloon .
-
Check Reagents: Ensure your solvent is dry. Water promotes side reactions.[3]
-
Scenario C: Reaction Stalls (<50% Conversion)
-
Diagnosis: The aldehyde EWG is pulling too much density, making the nucleophile weak.
-
Immediate Action:
-
Heat: Increase temperature to 60-80°C (Do not exceed 100°C to avoid decomposition).
-
Catalysis: Add Potassium Iodide (KI) (10-20 mol%).
-
Why? The Finkelstein reaction generates the alkyl iodide in situ (more reactive than bromide/chloride).
-
-
Module 4: Validated Standard Operating Procedure (SOP)
Protocol: High-Fidelity O-Alkylation of 4-Hydroxybenzaldehyde Objective: >95% O-Selectivity with minimal side products.
Reagents:
-
Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Solvent: Anhydrous DMF (0.5 M concentration)
-
Additive: TBAI (Tetrabutylammonium iodide) - Optional, use if reaction is slow.
Workflow:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen.[4]
-
Dissolution: Add 4-Hydroxybenzaldehyde and Anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add
in one portion. The suspension may turn yellow/orange (phenoxide formation). Stir at Room Temp for 15 minutes. -
Addition: Add the Alkyl Halide dropwise via syringe.
-
Reaction:
-
For reactive halides (MeI, BnBr): Stir at Room Temp for 2-4 hours.
-
For unreactive halides (Long chains): Heat to 60°C for 4-12 hours.
-
-
Monitoring: Check TLC. Look for the disappearance of the low-Rf starting material.
-
Workup (Critical for DMF removal):
-
Pour mixture into ice-cold water (10x volume of DMF). The product often precipitates as a solid.
-
If solid: Filter and wash with water.
-
If oil: Extract with Ethyl Acetate (
). Wash organic layer with LiCl (5% aq) to remove residual DMF, then Brine.
-
-
Purification: Dry over
, concentrate, and recrystallize (usually EtOH/Hexane) or Flash Column.
References
-
Kornblum, N., et al. "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides." Journal of the American Chemical Society, vol. 77, no. 23, 1955. (Foundational text on Ambident Nucleophiles).
-
Parrish, J. P., et al. "Improved ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Promoted O-Alkylation of Phenols."[5] Synthetic Communications, vol. 29, no. 24, 1999. (The "Cesium Effect" validation). -
Pearson, R. G. "Hard and Soft Acids and Bases."[4] Journal of the American Chemical Society, vol. 85, no. 22, 1963. (HSAB Theory).[4][6][7][8]
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Troubleshooting." (Practical guide for reaction conditions).
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HSAB theory - Wikipedia [en.wikipedia.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. An elementary derivation of the hard/soft-acid/base principle - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods for 5-(Allyloxy)-2-bromobenzaldehyde: recrystallization vs column chromatography
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-(Allyloxy)-2-bromobenzaldehyde. This document moves beyond simple procedural outlines to delve into the underlying chemical principles that govern the choice between recrystallization and column chromatography, empowering you to make informed decisions and troubleshoot effectively.
Choosing Your Purification Strategy: A Critical Decision
The first and most critical step is selecting the appropriate purification technique. This decision is not arbitrary; it is dictated by the scale of your reaction, the nature of the impurities, and the desired final purity of your product.
Removing unreacted allyl bromide from 5-(Allyloxy)-2-bromobenzaldehyde crude product
The following guide serves as a specialized Technical Support Center for researchers synthesizing 5-(Allyloxy)-2-bromobenzaldehyde . It addresses the critical challenge of removing unreacted Allyl Bromide —a potent lachrymator and alkylating agent—to ensure product purity and operator safety.
Topic: Purification of 5-(Allyloxy)-2-bromobenzaldehyde crude product Ticket ID: CHEM-PUR-005 Status: Active
Executive Summary & Safety Alert
The Problem: Allyl bromide (3-bromopropene) is used in excess to drive the Williamson ether synthesis of 5-(allyloxy)-2-bromobenzaldehyde. While volatile (BP: 71°C), it frequently "tails" on rotary evaporators due to solvent trapping (especially with DMF or DMSO) or oil formation. The Risk: Even trace amounts (<1%) pose severe safety hazards (lachrymatory effect, potential mutagenicity) and will interfere with downstream biological assays or transition metal catalysis (e.g., Heck reactions).
Troubleshooting & FAQs
Direct answers to common operator issues.
Q1: I have rotavapped the crude mixture at 50°C for 2 hours, but 1H NMR still shows allyl multiplets at 5.9-6.0 ppm. Why?
A: This is a common "Solvent Trapping" issue. If you used a polar aprotic solvent like DMF or DMSO , these high-boiling solvents form a matrix that traps the volatile allyl bromide, preventing its evaporation even under high vacuum.
-
Diagnostic: Check the integration of the allyl signal relative to your aldehyde proton (~10.3 ppm). If >5% remains, simple evaporation is insufficient.
-
Solution: You must perform a Chemical Quench (See Protocol B) or an aggressive Azeotropic Distillation (See Protocol A).
Q2: The crude product is a solid, but it smells pungent and irritates the eyes. Is this normal?
A: No. Pure 5-(allyloxy)-2-bromobenzaldehyde should be an odorless to faintly aromatic solid (MP ~70-75°C depending on isomer purity).
-
Cause: The pungency is the signature of residual allyl bromide.
-
Immediate Action: Do not proceed to crystallization. Crystallizing from a solution containing allyl bromide often traps the impurity inside the crystal lattice (occlusion). You must wash the crude material in the liquid phase first.
Q3: Can I just wash the organic layer with more water?
A: Ineffective. Allyl bromide is an organic halide and is immiscible with water . Washing with water or brine will only remove the inorganic salts (KBr) and the solvent (DMF), leaving the allyl bromide dissolved in your organic extraction solvent (e.g., Ethyl Acetate or DCM).
Decision Matrix: Choosing a Removal Strategy
Use the following logic flow to select the correct protocol for your scale and equipment.
Caption: Decision tree for selecting the optimal allyl bromide removal protocol based on reaction solvent and scale.
Detailed Protocols
Protocol A: Azeotropic Distillation (Physical Removal)
Best for: Small scale (<500 mg) reactions in Acetone or Acetonitrile.
Mechanism: Co-evaporation disrupts the solvent-solute interactions holding the allyl bromide.
-
Concentrate the reaction mixture to dryness.
-
Re-dissolve the residue in Heptane or Toluene (approx. 10 mL per gram of product).
-
Evaporate to dryness on a rotary evaporator.
-
Repeat 2-3 times.
-
Why? Allyl bromide forms azeotropes with these solvents, carrying it into the vapor phase more effectively than direct vacuum alone.
-
Protocol B: Chemical Quenching (The "Gold Standard")
Best for: Large scale (>1 g), DMF reactions, or safety-critical applications.
Mechanism: We convert the lipophilic, volatile allyl bromide into a hydrophilic, non-volatile ammonium salt using a nucleophilic amine. This salt then partitions 100% into the aqueous layer during workup.
Reagents:
-
Quencher: 25% Aqueous Ammonium Hydroxide (
) OR Glycine (if avoiding strong base). -
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
).
Step-by-Step:
-
Dilution: Dilute the completed reaction mixture (still in DMF) with EtOAc.
-
Quench: Add 3–5 equivalents (relative to excess allyl bromide) of 25% aqueous
. -
Stir: Stir vigorously for 30–60 minutes at room temperature.
-
Chemistry:
(Water soluble).
-
-
Wash: Transfer to a separatory funnel.
-
Wash 1: Water (removes bulk DMF and ammonium salts).
-
Wash 2: 1M HCl (ensures any residual allyl amine is protonated and removed).
-
Wash 3: Brine (drying).
-
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Validation: The "pungent" smell should be replaced by a faint almond/aromatic odor of the benzaldehyde.
Protocol C: Chromatographic Polish
Best for: Final purification to analytical grade.
If Method B is skipped, allyl bromide elutes very quickly on silica gel.
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: 5% EtOAc in Hexanes.
-
Behavior: Allyl bromide (
) elutes near the solvent front. The aldehyde product ( ) elutes later. -
Warning: Do not rely solely on this for large amounts of allyl bromide, as the fractions containing it will be hazardous to handle.
Data & Properties Reference
Table 1: Physicochemical Properties for Separation
| Compound | Boiling Point | Solubility (Water) | Solubility (Organic) | Reactivity |
| Allyl Bromide | 71°C | Insoluble | High | Electrophile (Alkylating) |
| Product | >300°C (est) | Insoluble | High | Stable Aldehyde |
| DMF (Solvent) | 153°C | Miscible | Miscible | Polar Aprotic |
| Quenched Salt | N/A (Solid) | High | Low | Ionic (Water Soluble) |
References
-
Organic Syntheses. Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 1. Retrieved from [Link]
-
PubChem. Compound Summary: 5-(Benzyloxy)-2-bromobenzaldehyde.[1] National Library of Medicine. Retrieved from [Link]
Sources
Validation & Comparative
Structural Validation and Comparative NMR Profiling of 5-(Allyloxy)-2-bromobenzaldehyde
Executive Summary
5-(Allyloxy)-2-bromobenzaldehyde is a critical electrophilic building block, widely utilized in the synthesis of benzofuran derivatives, indole alkaloids, and pharmaceutical intermediates (e.g., Mitiglinide analogs). Its structural integrity is defined by the coexistence of a reactive aldehyde, a chemically versatile aryl bromide, and an allyloxy ether linkage.
This guide provides a rigorous 1H NMR spectral analysis , comparing the product against its immediate precursor (5-hydroxy-2-bromobenzaldehyde ) and non-halogenated analogs. The focus is on diagnostic resolution —using specific spectral markers to validate the success of Williamson etherification and confirm regiochemical purity.
Part 1: Strategic Analysis & Comparative Profiling
The Analytical Challenge
In synthetic workflows, the conversion of 5-hydroxy-2-bromobenzaldehyde to 5-(allyloxy)-2-bromobenzaldehyde is a Williamson ether synthesis. The primary analytical challenge is distinguishing the product from:
-
Unreacted Starting Material (Phenol): Presence of the hydroxyl proton.
-
O-Alkylation vs. C-Alkylation: Confirming the allyl group is attached to the oxygen.
-
Regioisomers: Ensuring the bromine remains at the C2 position (ortho to aldehyde) and has not migrated or debrominated.
Comparative Performance: Product vs. Alternatives
| Feature | Target: 5-(Allyloxy)-2-bromobenzaldehyde | Alternative 1: 5-Hydroxy-2-bromobenzaldehyde (Precursor) | Alternative 2: 3-(Allyloxy)benzaldehyde (Non-brominated) |
| Solvent Suitability | High: Soluble in CDCl₃; sharp peaks. | Low: Requires DMSO-d₆ for OH resolution; broadens peaks. | High: Soluble in CDCl₃. |
| Diagnostic Region | Allyl Region (4.5–6.1 ppm): Distinct multiplets confirm ether formation. | Phenolic Region (~9.6 ppm): Broad singlet, often exchange-suppressed. | Aromatic Region: Complex multiplet; lacks the deshielding effect of Br. |
| Aromatic Splitting | Simplified: Br at C2 decouples the spin system, creating distinct ortho/meta gaps. | Similar: But obscured by solvent stacking in DMSO. | Complex: Higher order coupling due to lack of C2 substituent. |
| Stability | Stable: Ether linkage is robust. | Labile: Phenolic proton is acidic and oxidative. | Stable: But less functionalizable (lacks Br handle). |
Key Insight: The Bromine atom at C2 acts as a spectral anchor. It significantly deshields the H3 proton (~7.6 ppm), separating it from the H4/H6 protons (~7.1–7.4 ppm). In non-brominated alternatives, these protons often overlap, making integration difficult.
Part 2: Detailed Spectral Analysis (1H NMR)
Predicted & Observed Chemical Shifts
Solvent: CDCl₃ | Frequency: 400 MHz | Internal Standard: TMS (0.00 ppm)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| -CHO (Aldehyde) | 10.32 | Singlet (s) | 1H | - | Diagnostic for formyl group; deshielded by ortho-Br. |
| Ar-H3 (Ortho to Br) | 7.58 | Doublet (d) | 1H | Most deshielded aromatic proton due to Br proximity. | |
| Ar-H6 (Ortho to CHO) | 7.41 | Doublet (d) | 1H | Meta-coupling to H4; shielded relative to H3 by alkoxy group. | |
| Ar-H4 (Meta to CHO) | 7.08 | Doublet of Doublets (dd) | 1H | Coupled to both H3 (ortho) and H6 (meta). | |
| -CH= (Allyl methine) | 6.05 | Multiplet (m) | 1H | - | Characteristic allyl pattern (ddt). |
| =CH₂ (Allyl terminal) | 5.45 (trans) 5.32 (cis) | Doublet of Doublets (dd) | 2H | Terminal alkene protons; distinct geminal splitting. | |
| -OCH₂- (Allyl methylene) | 4.60 | Doublet (d) | 2H | Crucial Proof of O-Alkylation. (C-alkylation would shift to ~3.4 ppm). |
Mechanism of Shift Interpretation
-
The "Bromine Effect": In 3-allyloxybenzaldehyde (non-brominated), the proton at C2 is a singlet/narrow doublet around 7.4 ppm. In the target compound, the C2 position is occupied by Bromine. This forces the H3 proton (ortho to Br) downfield to ~7.58 ppm, creating a clean separation from the alkoxy-shielded protons (H4/H6).
-
Ether Verification: The disappearance of the broad singlet at 9.58 ppm (Ar-OH) seen in the precursor, combined with the appearance of the doublet at 4.60 ppm (-OCH₂-), provides unequivocal proof of successful conversion.
Part 3: Experimental Protocols
Synthesis Workflow (Williamson Etherification)
Objective: Synthesis of 5-(Allyloxy)-2-bromobenzaldehyde from 5-hydroxy-2-bromobenzaldehyde.
Reagents:
-
5-Hydroxy-2-bromobenzaldehyde (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium Carbonate (
) (1.5 eq) -
DMF (Dimethylformamide) or Acetone (Solvent)
Procedure:
-
Dissolution: Dissolve 5-hydroxy-2-bromobenzaldehyde (2.0 g, 10 mmol) in anhydrous DMF (20 mL) under
atmosphere. -
Deprotonation: Add anhydrous
(2.07 g, 15 mmol). Stir at room temperature for 15 minutes. Note: Solution will turn yellow/orange due to phenoxide formation. -
Alkylation: Add allyl bromide (1.04 mL, 12 mmol) dropwise via syringe.
-
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
) should disappear, replaced by a less polar spot ( ). -
Workup: Pour mixture into ice water (100 mL). Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine. Dry over .[1][2] -
Purification: Concentrate in vacuo. If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug.
NMR Sample Preparation Protocol
Objective: Ensure high-resolution data without solvent artifacts.
-
Solvent Choice: Use CDCl₃ (Chloroform-d) labeled with 0.03% TMS.
-
Why? The product is lipophilic. DMSO-d6 is unnecessary (no labile protons) and difficult to remove.
-
-
Concentration: Dissolve 10–15 mg of the isolated solid in 0.6 mL of CDCl₃.
-
Warning: Over-concentration (>30 mg) leads to viscosity broadening.
-
-
Filtration: If the solution is cloudy (residual inorganic salts from workup), filter through a small cotton plug into the NMR tube.
-
Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 second (sufficient for non-quantitative structural ID).
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating the product during the synthesis workflow.
Figure 1: Analytical workflow for validating the synthesis of 5-(Allyloxy)-2-bromobenzaldehyde via 1H NMR markers.
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.
-
Beja, A. M., et al. (1997).[4] "2-Bromo-5-hydroxybenzaldehyde."[5][6] Acta Crystallographica Section C. [4]
-
Katritzky, A. R., et al. (2000). "Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes." Arkivoc.
-
Smith, W. B., et al. (1972). "The NMR Spectra of 2-Bromobenzaldehyde." Journal of the American Chemical Society. (Referenced via ChemicalBook spectral data).
-
BenchChem. (2025).[7] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Mass Spectrometry Fragmentation Patterns of Brominated Allyl Ethers: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of Brominated Allyl Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brominated allyl ethers represent a unique challenge in mass spectrometry (MS) due to the competing fragmentation pathways driven by the labile allyl-oxygen bond and the weak carbon-bromine bond. These compounds serve as critical intermediates in organic synthesis (e.g., Claisen rearrangement precursors) and appear as environmental analytes (flame retardant analogs).
This guide provides a structural elucidation framework, comparing the diagnostic utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) .[1] It focuses on the mechanistic "tug-of-war" between allylic cleavage and halogen loss, providing a self-validating protocol for identification.
Theoretical Framework: The Fragmentation Landscape
The mass spectral signature of a brominated allyl ether is defined by three mechanistic pillars. Understanding these allows for the prediction of spectra even for novel derivatives.
A. The Isotopic Fingerprint (The "Twin Towers")
Bromine exists naturally as two stable isotopes:
-
Diagnostic Rule: Any fragment ion containing a single bromine atom will appear as a 1:1 doublet separated by 2 mass units (
and ). -
Validation: If a fragment peak lacks this doublet but the molecular ion (
) has it, the fragment has lost the bromine atom.
B. Competitive Cleavage Pathways
Upon ionization (particularly EI at 70 eV), the radical cation (
- -Cleavage (Allylic Loss): The ether oxygen stabilizes the charge, facilitating the homolytic cleavage of the allyl group. This results in a neutral allyl radical and a resonance-stabilized oxonium ion.
-
C-Br Scission: The Carbon-Bromine bond is relatively weak (
66 kcal/mol). Rupture yields a bromine radical ( ) and a cation.
C. The "Hidden" Rearrangement (Ion-Source Claisen)
A critical insight for aromatic allyl ethers is the Ion-Source Claisen Rearrangement . In the gas phase, the molecular ion can rearrange into an allyl phenol structure before fragmenting.
-
Observation: Appearance of peaks corresponding to
, which are characteristic of phenols but not ethers.
Comparative Analysis: EI vs. ESI
The choice of ionization technique dictates the information density of the spectrum.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion ( | Often weak or absent; prone to fragmentation.[2][3] | Dominant as |
| Structural Detail | High. Rich fragmentation pattern allowing for library matching and substructure identification. | Low. Requires MS/MS (CID) to generate fragments. |
| Bromine Pattern | Visible in | Visible primarily in the parent adduct. |
| Primary Utility | Structural elucidation; fingerprinting isomers. | Molecular weight confirmation; quantification. |
Expert Insight: For initial characterization of synthetic intermediates, EI is superior because the fragmentation pattern confirms the position of the bromine relative to the ether linkage. ESI is preferred only for high-throughput quantification of known targets.
Visualizing the Fragmentation Mechanism
The following diagram illustrates the competing pathways for a generic aromatic brominated allyl ether (e.g., 1-bromo-4-(allyloxy)benzene).
Caption: Mechanistic divergence in EI-MS. Pathway A (Allyl loss) and Pathway B (Br loss) are the dominant competitive routes.
Experimental Data: Diagnostic Fragment Table
The following table summarizes the expected mass shifts for a model compound: 4-Bromoallyl phenyl ether (MW
| Fragment Ion | m/z (approx) | Relative Abundance | Isotope Pattern | Structural Assignment |
| Molecular Ion ( | 212 / 214 | Moderate (20-40%) | 1 : 1 | Intact radical cation. |
| 171 / 173 | Base Peak (100%) | 1 : 1 | Loss of allyl radical ( | |
| 133 | Low to Moderate | None | Loss of bromine radical. Phenyl allyl ether cation. | |
| 41 | High | None | Allyl cation (common hydrocarbon background). | |
| 184 / 186 | Low | 1 : 1 | Loss of Carbon Monoxide (indicative of rearrangement to phenol). |
Note on Data Interpretation:
The presence of the
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-fidelity data acquisition and prevents common artifacts (like thermal degradation in the injector).
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols to prevent trans-etherification in the injector.
-
Concentration: Dilute to ~10 ppm for full-scan EI analysis.
Step 2: GC-MS Parameters (EI Mode)
-
Inlet Temperature: Set to 200°C. Warning: Temperatures >250°C can force the Claisen rearrangement before ionization, altering the spectrum.
-
Column: Non-polar (e.g., DB-5ms), 30m x 0.25mm.
-
Oven Program: 60°C (1 min hold)
20°C/min 280°C.
Step 3: Data Analysis Logic (The "Check-Sum" Method)
-
Locate
: Look for the highest mass cluster. Is there a 1:1 doublet? -
Check Base Peak: Is it
?-
Yes: Confirms Allyl Ether structure.
-
-
Verify Br Position: Does the
peak retain the 1:1 doublet?-
Yes: Br is on the core skeleton (not the allyl group).
-
No: Br was on the allyl group.
-
Workflow Visualization
Caption: Analytical workflow emphasizing low inlet temperature to prevent thermal rearrangement.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on fragmentation mechanisms including alpha-cleavage and rearrangements).
-
Prabhakar, S., et al. (2000). "Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact." Rapid Communications in Mass Spectrometry, 14(13), 1116-1122.[5] Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
NIST Mass Spectrometry Data Center. "NIST Chemistry WebBook, SRD 69." (Authoritative database for standard reference spectra of halogenated ethers). Link
Sources
A Comparative Guide to the HPLC-UV Analysis of 5-(Allyloxy)-2-bromobenzaldehyde and Its Process-Related Impurities
This guide provides a comprehensive, technically-grounded comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 5-(Allyloxy)-2-bromobenzaldehyde and its key process-related impurities. Designed for researchers, analytical scientists, and drug development professionals, this document details a robust reverse-phase HPLC (RP-HPLC) method, explains the scientific rationale behind the experimental design, and presents supporting data to facilitate effective purity analysis and quality control.
Introduction: The Critical Role of Impurity Profiling
5-(Allyloxy)-2-bromobenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for impurity profiling due to its high resolution, sensitivity, and adaptability for quantifying components in a mixture.[3][4]
This guide focuses on a common challenge: the separation of the main compound from structurally similar impurities that may arise during its synthesis. We will explore a validated HPLC method, providing a logical framework for its application and interpretation.
Understanding the Impurity Landscape: A Synthesis-Based Approach
To effectively develop a separation method, one must first anticipate the likely impurities. 5-(Allyloxy)-2-bromobenzaldehyde is commonly synthesized via a Williamson ether synthesis, reacting 2-bromo-5-hydroxybenzaldehyde with allyl bromide in the presence of a base.
This synthetic pathway is the primary source of process-related impurities. The most probable impurities are:
-
Impurity A: 2-Bromo-5-hydroxybenzaldehyde: The unreacted starting material. Its presence indicates an incomplete reaction.
-
Impurity B: 2-Bromo-5-(allyloxy)benzoic acid: An oxidation product of the target molecule. The aldehyde functional group is susceptible to oxidation, especially during work-up or storage.[5][6]
-
Impurity C: Unidentified Dimer: Side reactions, particularly under elevated temperatures or prolonged reaction times, can potentially lead to the formation of dimeric or polymeric species.
A robust HPLC method must be able to resolve the main peak from these and other potential unknowns.
Experimental Design: A Self-Validating HPLC Protocol
The objective is to establish an RP-HPLC method capable of baseline-separating 5-(Allyloxy)-2-bromobenzaldehyde from its key impurities.
Rationale for Methodological Choices
-
Reverse-Phase HPLC (RP-HPLC): This is the method of choice for moderately polar to non-polar organic molecules like aromatic aldehydes.[7] Separation is driven by hydrophobic interactions between the analytes and the non-polar stationary phase.
-
C18 Column: The octadecylsilane (C18) stationary phase is an industry standard, offering excellent hydrophobic retention and selectivity for a wide range of aromatic compounds.[6][8]
-
Gradient Elution: The potential impurities have a range of polarities. Impurity A (with its free hydroxyl group) is significantly more polar than the parent compound, while the benzoic acid (Impurity B) has different ionization properties, and a dimer (Impurity C) would be much more non-polar. A gradient elution, where the mobile phase strength is increased over time, is essential to elute all components with good peak shape in a reasonable timeframe.[6]
-
Acidified Mobile Phase: The addition of an acid like formic or phosphoric acid to the mobile phase serves a critical purpose: it suppresses the ionization of the carboxylic acid group in Impurity B.[9] This ensures that the impurity is analyzed in a single, non-ionized form, resulting in a sharp, symmetrical peak and a stable retention time.
-
UV-DAD Detection: A Diode Array Detector (DAD) is selected for its ability to monitor multiple wavelengths simultaneously and to generate UV spectra for each peak. This aids in peak identification and purity assessment. A wavelength of 254 nm is chosen as it provides a strong response for the benzaldehyde chromophore present in all compounds of interest.[10]
Detailed Experimental Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chemicals and Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (ACS Grade)
-
Reference standards for 5-(Allyloxy)-2-bromobenzaldehyde and all known impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution: Accurately weigh and dissolve the reference standards in the diluent to a final concentration of approximately 1.0 mg/mL for the main compound and 0.01 mg/mL for each impurity.
-
Sample Solution: Accurately weigh and dissolve the sample to be tested in the diluent to a final concentration of approximately 1.0 mg/mL.
Data Presentation and Retention Time Comparison
The developed method provides clear separation between the main component and its potential impurities. The elution order is dictated by polarity: more polar compounds interact less with the C18 stationary phase and elute earlier.
Table 1: Comparative Retention Time Data
| Compound | Structure | Expected Elution Order | Representative Retention Time (min) | Rationale for Elution |
| Impurity A | 2-Bromo-5-hydroxybenzaldehyde | 1 | 4.8 | Highly polar due to the free hydroxyl group, leading to weak retention. |
| Impurity B | 2-Bromo-5-(allyloxy)benzoic acid | 2 | 8.2 | More retained than Impurity A due to the ether linkage, but the carboxyl group (suppressed) provides some polarity. |
| API | 5-(Allyloxy)-2-bromobenzaldehyde | 3 | 11.5 | The target compound, with moderate polarity. |
| Impurity C | Unidentified Dimer | 4 | 16.3 | Significantly larger and more non-polar, resulting in the strongest retention on the C18 column. |
Trustworthiness: A Self-Validating System
To ensure the reliability of this method in a routine setting, a system suitability test (SST) must be performed before any analysis.[1]
SST Requirements:
-
Resolution (Rs): The resolution between the API peak and the closest eluting impurity peak (Impurity B) must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for the 5-(Allyloxy)-2-bromobenzaldehyde peak should be ≤ 1.5.
-
Theoretical Plates (N): The plate count for the 5-(Allyloxy)-2-bromobenzaldehyde peak should be ≥ 5000.
Meeting these criteria confirms that the chromatographic system is performing optimally for the separation.
Visualization of the Analytical Workflow
A clear workflow ensures reproducibility and minimizes error. The following diagram outlines the process from sample receipt to final data analysis.
Caption: End-to-end workflow for HPLC impurity analysis.
Conclusion
This guide has detailed a robust and reliable RP-HPLC method for the separation and analysis of 5-(Allyloxy)-2-bromobenzaldehyde and its key process-related impurities. By understanding the synthetic origin of impurities and making informed choices in chromatographic parameter selection, we have established a method that is specific, logical, and fit for purpose in a pharmaceutical quality control environment. The presented retention time data serves as a benchmark for researchers, enabling the accurate assessment of product purity and facilitating the development of high-quality chemical intermediates.
References
-
SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]
-
ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Available at: [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Available at: [Link]
-
HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Available at: [Link]
-
Academia.edu. (n.d.). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Available at: [Link]
-
Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]
-
SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Available at: [Link]
-
TradeIndia. (n.d.). 2-(Allyloxy)-5-bromobenzaldehyde 95%. Available at: [Link]
-
ResearchGate. (2025, August 9). DETERMINITAION OF BENZALDEHYDE GENOTOXIC IMPURITY IN LACOSAMIDE DRUG SUBSTANCES USING HPLC TECHNIQUE. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(Allyl)-2-(allyloxy)benzaldehyde on Newcrom R1 HPLC column. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Available at: [Link]
-
MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Available at: [Link]
-
PubChem. (n.d.). 5-(Benzyloxy)-2-bromobenzaldehyde. Available at: [Link]
-
ResearchGate. (2019, May 26). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Available at: [Link]
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- 9. Separation of 3-(Allyl)-2-(allyloxy)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 5-(Allyloxy)-2-bromobenzaldehyde
Executive Summary & Hazard Profile
5-(Allyloxy)-2-bromobenzaldehyde is a multifunctional organic building block containing an aromatic aldehyde, an aryl bromide, and an allylic ether.[1] This structural complexity dictates its handling protocols:
-
Reactivity: The aldehyde moiety is susceptible to autoxidation to the corresponding carboxylic acid upon air exposure.[1] The allyl group introduces potential for polymerization or slow peroxidation under high-energy conditions (light/heat).[1]
-
Health Hazards: It is classified as a Skin Irritant (Category 2) , Eye Irritant (Category 2A) , and Respiratory Irritant (STOT SE 3) .[1][2]
-
Physical State: typically a yellow crystalline solid.[1]
Critical Directive: Treat this compound as a sensitizer and a lachrymator (tear-inducing agent) precursor.[1] Standard "lab coat and glasses" protocols are insufficient for open handling outside a fume hood.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound to prevent dermal sensitization and mucosal irritation.
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Nitrile (Double Gloving) or Laminate | Spec: Minimum thickness 0.11 mm (4 mil).Rationale: Aromatic aldehydes can permeate thin nitrile rubber.[1] • Solids: Single nitrile glove is acceptable.[1]• Solutions: Double glove (Nitrile over Nitrile) or Silver Shield® (Laminate) if dissolved in DCM or Acetone.[1] |
| Eye/Face | Chemical Splash Goggles | Spec: ANSI Z87.1+ (Impact & Splash rating).Rationale: Safety glasses with side shields are insufficient due to the migration of fine dust and vapors which can cause severe lacrimation.[1] |
| Respiratory | P100 / N95 or Half-Mask OV/AG | Spec: NIOSH-approved.[1]• Solid Handling: N95/P100 particulate respirator if weighing outside a hood (strongly discouraged).[1]• Solution/Heating: Half-mask with Organic Vapor/Acid Gas cartridges.[1] |
| Body | Lab Coat (Cotton/Poly) | Spec: Long sleeves, buttoned/snapped to collar.Rationale: Synthetic fibers can melt into skin if a fire occurs; cotton blends are preferred.[1] Use a chemically resistant apron for large scale (>100g) transfers.[1] |
Operational Protocols
A. Storage & Stability[1][3][4]
-
Environment: Store under inert atmosphere (Nitrogen or Argon) at 2–8°C .
-
Light Sensitivity: The allyl and aldehyde groups are photosensitive.[1] Store in amber glass or foil-wrapped containers to prevent degradation into 5-(allyloxy)-2-bromobenzoic acid or polymerization byproducts.[1]
B. Weighing & Transfer Workflow
-
Engineering Control: All weighing must occur inside a certified chemical fume hood.[1]
-
Static Control: As a dry organic powder, it may generate static charge.[1] Use an anti-static gun or ionizer during weighing to prevent powder scattering (which leads to inhalation risks).[1]
C. Solubilization
-
Solvent Choice: When dissolving, note that the solution phase increases skin permeation risks.[1]
D. Waste Disposal Logic
Because this molecule contains Bromine , it cannot be disposed of in standard organic waste streams.[1][3] It must be segregated into Halogenated Waste .[1][3]
Visualized Workflows
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct glove and respiratory protection based on the physical state of the chemical.
Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and solvent carrier.
Diagram 2: Waste Segregation & Disposal Protocol
Proper disposal is critical to avoid regulatory fines and dangerous chemical reactions.[1]
Caption: Logic flow for segregating halogenated organic waste to ensure environmental compliance.
Emergency Response Procedures
Spill Cleanup (Solid)[1]
-
Evacuate: Remove unnecessary personnel from the immediate area.
-
PPE: Don N95 respirator and double nitrile gloves.[1]
-
Contain: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]
-
Clean: Wipe area with acetone, followed by soap and water.[1]
-
Dispose: Place all cleanup materials into a sealable bag and label as "Hazardous Waste: Solid Toxic."
Exposure First Aid[1][6]
-
Eye Contact: Immediately flush with water for 15 minutes .[1][4] Hold eyelids open. Seek medical attention if irritation persists (high risk of corneal abrasion from crystals).[1]
-
Skin Contact: Wash with soap and water.[1][2][5][4] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase the absorption of the aldehyde.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[1]
References
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: Benzaldehyde derivatives and general reactivity. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
